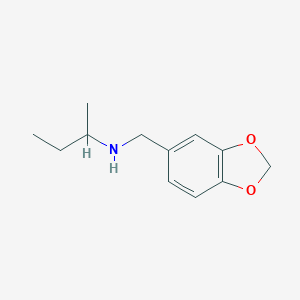SULFANYL]ETHYL})AMINE](/img/structure/B502191.png)
[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with an ethoxy group, a tetrazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting a suitable thiol with an alkyl halide.
Benzylation: The final step involves the benzylation of the intermediate compound with 2-ethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-ethoxybenzyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure with an ethyl group on the tetrazole ring instead of a methyl group.
Uniqueness
[(2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The ethoxy group may influence the compound’s solubility and reactivity, while the tetrazole ring can interact with biological targets in a manner distinct from other heterocycles.
Properties
Molecular Formula |
C13H19N5OS |
|---|---|
Molecular Weight |
293.39g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H19N5OS/c1-3-19-12-7-5-4-6-11(12)10-14-8-9-20-13-15-16-17-18(13)2/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
YHULQVQKUIFYFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502109.png)
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502111.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B502112.png)
![N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502114.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)butan-1-ol](/img/structure/B502116.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B502119.png)
![2-[(2-Ethoxybenzyl)amino]butan-1-ol](/img/structure/B502120.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502121.png)
![2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B502122.png)
![2-(2-Chloro-6-ethoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502123.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol](/img/structure/B502124.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502126.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502128.png)

